molecular formula C12H22O2 B1663558 4-(2,2,3-Trimethylcyclopentyl)butanoic acid CAS No. 957136-80-0

4-(2,2,3-Trimethylcyclopentyl)butanoic acid

Cat. No. B1663558
CAS RN: 957136-80-0
M. Wt: 198.3 g/mol
InChI Key: LYFXCRCUENNESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,3-Trimethylcyclopentyl)butanoic acid, also known as GIV3727, is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43 . It prevents the activation of hTAS2R31 by saccharin and acesulfame K in cells . In human sensory trials, it significantly reduced the bitter flavor associated with these two artificial sweeteners .


Molecular Structure Analysis

The molecular formula of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is C12H22O2 . It has an average mass of 198.302 Da and a monoisotopic mass of 198.161987 Da .


Physical And Chemical Properties Analysis

The solubility of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is 30 mg/ml in DMF, 25 mg/ml in DMSO, and 20 mg/ml in ethanol . It has a lower solubility of 0.25 mg/ml in PBS (pH 7.2) .

Scientific Research Applications

Bitter Taste Receptor Antagonist

“4-(2,2,3-Trimethylcyclopentyl)butanoic acid” is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43 . This means it binds to these receptors and inhibits their activation.

Food and Beverage Industry

The compound can be used in the food and beverage industry to reduce the bitter taste associated with certain ingredients . It can inhibit the activation of hTAS2R31 by saccharin and acesulfame potassium, effectively reducing the bitter quality of food and beverages .

Pharmaceutical Applications

In the pharmaceutical industry, “4-(2,2,3-Trimethylcyclopentyl)butanoic acid” can be used to mask the bitter taste of certain medications . This can improve patient compliance, especially in pediatric and geriatric populations who may refuse medication due to its bitter taste .

Research on Taste Perception

This compound can be used in scientific research to study taste perception . By inhibiting specific bitter taste receptors, researchers can better understand how these receptors contribute to the overall perception of taste .

Development of New Sweeteners

“4-(2,2,3-Trimethylcyclopentyl)butanoic acid” can be used in the development of new artificial sweeteners . By reducing the bitter aftertaste often associated with these sweeteners, it can improve their palatability and acceptance among consumers .

Sensory Trials

In human sensory trials, “4-(2,2,3-Trimethylcyclopentyl)butanoic acid” has been shown to significantly reduce the bitter flavor associated with saccharin and acesulfame K . This makes it a valuable tool in sensory research and product development .

Safety And Hazards

4-(2,2,3-Trimethylcyclopentyl)butanoic acid is not for human or veterinary use . For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer.

properties

IUPAC Name

4-(2,2,3-trimethylcyclopentyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFXCRCUENNESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1(C)C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893723
Record name 4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet aroma
Record name cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Very slightly soluble (in ethanol)
Record name cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.955-0.961
Record name cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-(2,2,3-Trimethylcyclopentyl)butanoic acid

CAS RN

957136-80-0
Record name 4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,3-TRIMETHYLCYCLOPENTYL)BUTANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(2,2,3-trimethylcyclopentyl)butanoic acid was synthesized in three steps; the first step reacts 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde (aka campholenic aldehyde) to ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate, in the second step the latter was subjected to a hydrogenation procedure to form ethyl 4-(2,2,3-trimethylcyclopentyl)butanoic acid, and in the third step, from the latter, 4-(2,2,3-trimethylcyclopentyl)butanoic acid was formed in presence of sodium hydroxide (NaOH) and tetrahydrofuran (THF).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 4-(2,2,3-trimethylcyclopentyl)butanoate (5 g, 22 mmol) was added to THF (25 ml) into a round bottom flask. Aqueous 1 N NaOH (25 ml) was then added to the flask and the reaction mixture was refluxed at 110° C. for 8 h. Upon completion of the reaction, the reaction mixture was diluted with 1 N NaOH (25 ml) and the aqueous layer washed twice with MTBE (50 ml×2). The aqueous layer was treated with aqueous 1.0 N HCl until it reached a pH of about 3 (for example from 2 to 4), then extracted three times with AcOEt (50 ml×3). The combined AcOEt extracts were concentrated in vacuo and purified via flash column chromatography with (0-40% gradient) to give 4-(2,2,3-trimethylcyclopentyl)butanoic acid as a colorless oil (3.82 g, 87%). The NMR data is indicated below.
Name
Ethyl 4-(2,2,3-trimethylcyclopentyl)butanoate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Reactant of Route 2
4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Reactant of Route 3
4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Reactant of Route 4
4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Reactant of Route 5
4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Reactant of Route 6
4-(2,2,3-Trimethylcyclopentyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.